Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the 1,4-dihydropyridine family. This class of compounds is known for its diverse pharmaceutical applications, including roles as calcium channel blockers, antioxidants, anticancer agents, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydropyridines typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . For Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate, the specific reactants and conditions would include:
Reactants: 4-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
Industrial Production Methods
Industrial production of such compounds often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable heterogeneous catalysts is also common to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions at the cyano or ester groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The compound exerts its effects primarily through interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This mechanism is particularly relevant in its potential use as an antihypertensive and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent.
Nicardipine: Known for its use in treating angina and hypertension.
Uniqueness
Ethyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate stands out due to its unique structural features, such as the presence of a cyano group and a sulfanyl moiety, which may confer distinct biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C29H30ClN3O3S |
---|---|
Molecular Weight |
536.1 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C29H30ClN3O3S/c1-2-36-29(35)26-25(19-13-15-21(30)16-14-19)23(17-31)28(33-27(26)20-9-5-3-6-10-20)37-18-24(34)32-22-11-7-4-8-12-22/h3,5-6,9-10,13-16,22,25,33H,2,4,7-8,11-12,18H2,1H3,(H,32,34) |
InChI Key |
MVDIKHQKBVOWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)NC3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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